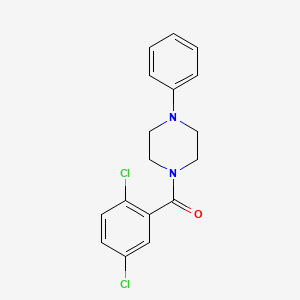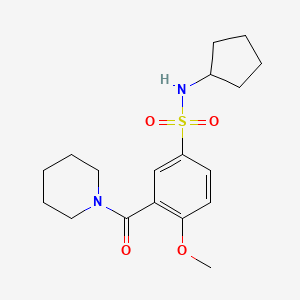![molecular formula C14H18ClNO2 B5522105 1-{[(5-phenyl-2-furyl)methyl]amino}-2-propanol hydrochloride](/img/structure/B5522105.png)
1-{[(5-phenyl-2-furyl)methyl]amino}-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of related compounds involves multiple steps, including coupling reactions, reductions, and hydrolysis. For instance, the synthesis of 1-Amino-2-[3-13C]propanol hydrochloride showcases a coupling reaction of 2-phthalimidoacetyl chloride with [13C]methylmagnesium iodide in the presence of copper iodide, followed by reduction with sodium borohydride and hydrolysis, yielding a total of 64% from the 13C-source (Iida, Nakajima, & Kajiwara, 2008).
Molecular Structure Analysis
Molecular structure is pivotal in determining the chemical and physical properties of a compound. Studies on similar molecules, such as the methyl 2-{[(2-furyl)(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}acetate, emphasize intramolecular hydrogen bonding and the spatial arrangement of functional groups, impacting its reactivity and interaction with biological targets (Han, Yang, & Dai, 2011).
Chemical Reactions and Properties
Chemical properties are influenced by the functional groups present in the molecule. For instance, the reaction of (5-Bromo-2-furyl)methylidenemalonodinitrile with substituted aromatic amines forms (5-N-arylamino-2-furyl)methylidenemalonodinitriles, showcasing the compound's reactivity towards nucleophilic substitution reactions (Šafár̆, Považanec, Čepec, & Prónayová, 1997).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are crucial for understanding the compound's behavior in various environments. Although specific data on 1-{[(5-phenyl-2-furyl)methyl]amino}-2-propanol hydrochloride are not available, related compounds' studies provide insight into how structural variations influence these properties.
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity towards different reagents, and stability, are central to the compound's applications in synthesis and drug design. The synthesis and properties of related compounds, such as 1-methyl-2-phenyl-5-(2-furyl)- and 1-methyl-2-phenyl-5-(2-thienyl)imidazoles, offer valuable information on how modifications in the molecular structure affect these characteristics (Vlasova, Aleksandrov, & El’chaninov, 2010).
Scientific Research Applications
Synthesis and Characterization
Structural and Dynamic Features of Bis[2-(2-furyl)indenyl]zirconium Derivatives : The synthesis of bis[2-(5-methyl-2-furyl)indenyl]zirconium dichloride and its dynamic NMR spectroscopic analysis reveals insights into the conformational isomers and rotational activation energies. Such studies contribute to the understanding of molecular dynamics and the potential for creating complex zirconium-based catalysts for polymerization processes (Dreier et al., 2001).
Antimicrobial Evaluation of Furyl Based Cyanoiminopyrimidines : The synthesis of furyl based cyanoiminopyrimidines showcases the potential of such compounds for antimicrobial applications. The synthesis process and the subsequent evaluation of bacterial and fungal activities indicate the relevance of structurally similar compounds in developing new antimicrobial agents (Vignesh & Ingarsal, 2021).
Photodynamic and Catalytic Properties
- Influence of Pressure on Molecular Packing and Photochemical Properties : This study investigates the effect of pressure on the molecular packing and photochemical properties of chalcone analogs, providing insights into how structural modifications, similar to those in "1-{[(5-phenyl-2-furyl)methyl]amino}-2-propanol hydrochloride", can influence photodynamic reactions. Such research has implications for the development of materials with specific photochemical behaviors (Bąkowicz et al., 2015).
Enantioselective Synthesis and Optical Resolution
- Asymmetric Synthesis of (S)-3-chloro-1-phenyl-1-propanol Using Saccharomyces cerevisiae Reductase : The high enantioselectivity in the synthesis of chiral intermediates for antidepressant drugs through microbial reductase activity demonstrates the importance of chirality and enantioselectivity in drug synthesis. This research underscores the significance of understanding and manipulating molecular chirality for pharmaceutical applications, relevant to the synthesis and application of "1-{[(5-phenyl-2-furyl)methyl]amino}-2-propanol hydrochloride" (Choi et al., 2010).
Solvent Effects in Chemical Reactions
- Solvent Effects in Hydrodeoxygenation of Furfural-Acetone Aldol Condensation Products : The study on the solvent effects on hydrodeoxygenation processes highlights the impact of solvent choice on reaction outcomes. This is pertinent to the synthesis and processing of compounds like "1-{[(5-phenyl-2-furyl)methyl]amino}-2-propanol hydrochloride", as solvent interactions can significantly influence chemical reaction pathways and efficiencies (Ramos et al., 2017).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with “1-{[(5-phenyl-2-furyl)methyl]amino}-2-propanol hydrochloride” are not specified in the search results. As with any chemical, appropriate safety measures should be taken when handling this compound, including the use of personal protective equipment and proper disposal methods .
properties
IUPAC Name |
1-[(5-phenylfuran-2-yl)methylamino]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2.ClH/c1-11(16)9-15-10-13-7-8-14(17-13)12-5-3-2-4-6-12;/h2-8,11,15-16H,9-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVXNSALJHFPFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=C(O1)C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5522026.png)
![ethyl 2-[(3,4-dimethylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5522043.png)
![isopropyl 4-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B5522048.png)
![3-[(dimethylamino)methyl]-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5522065.png)
![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B5522073.png)
![{5-[2-(dimethylamino)-1,3-thiazol-5-yl]-4-phenyl-1H-imidazol-1-yl}acetic acid](/img/structure/B5522085.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide hydrochloride](/img/structure/B5522090.png)
![5-[(3-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5522095.png)
![methyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5522100.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one](/img/structure/B5522106.png)

